Cas no 2486086-41-1 (1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid)

1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid is a specialized heterocyclic compound featuring a 1,4-dihydroazete core with a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at the 3-position. The carboxylic acid functionality at the 2-position enhances its utility as a versatile intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic scaffolds. The Boc group offers stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic modifications. This compound is valuable in pharmaceutical and agrochemical research, where its structural features enable the exploration of novel bioactive molecules. Its well-defined reactivity profile makes it a reliable building block for targeted synthetic applications.
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid structure
2486086-41-1 structure
Product Name:1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid
CAS No:2486086-41-1
MF:C15H17NO4
MW:275.299784421921
CID:6787774
PubChem ID:167738185
Update Time:2025-10-29

1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-45146510
    • 2486086-41-1
    • 1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid
    • 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid
    • Inchi: 1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,17,18)
    • InChI Key: MYXPYPIAWKDEND-UHFFFAOYSA-N
    • SMILES: O(C(N1C(C(=O)O)=C(C2C=CC=CC=2)C1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 275.11575802g/mol
  • Monoisotopic Mass: 275.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 66.8Ų

1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid Pricemore >>

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Additional information on 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid

1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid is a compound with the CAS number 2486086-41-1, which has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound belongs to the class of dihydroazete carboxylic acids, which are known for their versatility in synthetic chemistry and their role as intermediates in the synthesis of bioactive molecules.

The molecular structure of 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid is characterized by a dihydroazete ring, which is a four-membered ring containing two adjacent oxygen atoms. The presence of a tert-butoxy carbonyl group (Boc) at position 1 and a phenyl group at position 3 adds to its complexity and reactivity. The Boc group is a well-known protecting group in peptide synthesis, making this compound a valuable intermediate in the synthesis of peptides and other bioactive molecules.

Recent studies have highlighted the importance of dihydroazete carboxylic acids in the development of novel drug delivery systems and as building blocks for complex organic molecules. For instance, researchers have explored the use of this compound in the synthesis of β-amino acids, which are essential components in peptide therapeutics. The phenyl group at position 3 confers aromaticity, enhancing the compound's stability and bioavailability, making it an attractive candidate for drug design.

In terms of synthesis, 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid can be prepared via a variety of methods, including ring-opening reactions of azetidines or through cyclization reactions involving amino acids. The choice of synthetic route depends on the desired stereochemistry and scalability of the process. Recent advancements in asymmetric catalysis have enabled the enantioselective synthesis of this compound, which is crucial for its application in chiral drug discovery.

The application of this compound extends beyond pharmaceuticals. It has been utilized in the development of enzymatic inhibitors, particularly those targeting proteases involved in diseases such as cancer and neurodegenerative disorders. The Boc group plays a critical role in modulating the reactivity and selectivity of these inhibitors, making them more effective in vitro and in vivo.

Moreover, 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid has shown potential as a precursor for the synthesis of antiviral agents. Its ability to inhibit viral proteases makes it a promising candidate for antiviral drug development, particularly against emerging viral pathogens such as coronaviruses.

In conclusion, 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid (CAS No: 2486086-41-) is a versatile compound with significant implications in organic synthesis and drug discovery. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to develop novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound, its role in advancing medicinal chemistry is expected to grow further.

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